2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

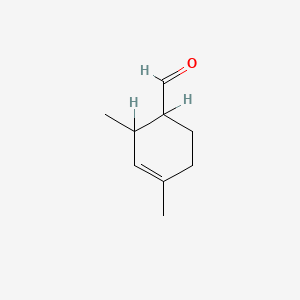

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZRKEIUNOYYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(CCC1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044574 | |

| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68039-49-6, 68737-61-1 | |

| Record name | Triplal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452GFV2AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethyl-3-cyclohexenecarboxaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, synthesis, reactivity, and safety considerations of this compound. The structure of this document is designed to provide a logical flow from fundamental identification to complex reactivity and practical application, empowering the reader with both theoretical knowledge and actionable experimental insights. As a versatile aldehyde, its utility extends beyond its primary role in the fragrance industry, offering a valuable scaffold for the synthesis of more complex molecules.

Chemical Identity and Structural Elucidation

This compound, widely known by trade names such as Triplal® and Ligustral, is a synthetic fragrance ingredient prized for its powerful, fresh, and green olfactory profile.[1][2][3] It is a colorless to pale yellow liquid that is not a single entity but rather a mixture of isomers, which is a critical consideration for its synthesis and application.[4][5][6]

Core Identifiers

A precise understanding of a chemical entity begins with its fundamental identifiers. The following table summarizes the key identification parameters for this compound.

| Identifier | Value |

| IUPAC Name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde[7] |

| CAS Number | 68039-49-6[8] |

| Molecular Formula | C₉H₁₄O[8] |

| Molecular Weight | 138.21 g/mol [8] |

| Canonical SMILES | CC1C=C(CCC1C=O)C[2][7] |

| InChI | InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3[2][7] |

| InChIKey | MZZRKEIUNOYYDF-UHFFFAOYSA-N[7] |

Structural Isomerism

The commercial product is a result of a Diels-Alder reaction that inherently produces a mixture of isomers.[1][5] Understanding this isomerism is crucial for predicting reactivity and interpreting analytical data.

-

Constitutional Isomers : The reaction between 2-methyl-1,3-pentadiene and acrolein yields two main constitutional isomers: this compound (the major component, ~80%) and 3,5-dimethyl-3-cyclohexenecarboxaldehyde (the minor component, ~20%). The 2,4-isomer is responsible for the characteristic strong green aroma, while the 3,5-isomer has a weaker scent profile.[6][9]

-

Cis/Trans Isomerism : Due to the substituted cyclohexene ring, the molecule also exists as a mixture of cis and trans diastereomers. This refers to the relative orientation of the aldehyde group at C1 and the methyl group at C2 (or C4, depending on the isomer). These geometric isomers possess distinct spatial arrangements, which can influence their interaction with biological receptors and their physical properties.[1][5][9]

Physicochemical Properties

The physical properties of this compound dictate its handling, application, and formulation characteristics. The data presented here are for the typical commercial mixture of isomers.

| Property | Value | Source(s) |

| Appearance | Colorless to very light yellow clear liquid | [4][5] |

| Boiling Point | 196 °C (lit.) | |

| Density | 0.933 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.473 (lit.) | |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| Solubility | Soluble in ethanol and oils | [4][6] |

| Odor Profile | Strong green, leafy, aldehydic with citrus and herbaceous notes | [1][2][5] |

Synthesis and Reaction Mechanisms

The industrial synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to the cyclohexene core.

The Diels-Alder Reaction Pathway

The synthesis involves the reaction of an unsymmetrical diene (2-methyl-1,3-pentadiene) with an unsymmetrical dienophile (acrolein).[1][5] The regioselectivity of this reaction favors the formation of the 2,4- and 3,5-dimethyl isomers.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis.

Objective: To synthesize this compound from 2-methyl-1,3-pentadiene and acrolein.

Materials:

-

2-methyl-1,3-pentadiene (93% purity)

-

Acrolein (95% purity)

-

Pressure-resistant reaction vessel with a stirrer and temperature control

-

Feeding tank for acrolein

Procedure:

-

Charge the pressure-resistant reaction vessel with 180g (approx. 2.04 mol) of 2-methyl-1,3-pentadiene.[6]

-

Heat the 2-methyl-1,3-pentadiene to 50°C with stirring.[6]

-

Slowly add 128.7g (approx. 2.18 mol) of acrolein from the feeding tank into the reaction vessel. The rate of addition should be controlled to maintain the reaction temperature at 60°C.[6]

-

Causality: This controlled addition is critical to manage the exothermic nature of the Diels-Alder reaction and prevent runaway temperature and pressure increases. The maximum pressure observed may reach ~0.35 MPa.[6]

-

-

After the addition is complete, increase the temperature to 90°C and allow the reaction to age.[6]

-

Monitor the reaction progress by taking samples periodically for analysis (e.g., by Gas Chromatography) until the concentration of the reactants has fallen to the desired level.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can then be purified by fractional distillation under reduced pressure to isolate the desired isomeric mixture from unreacted starting materials and any polymeric byproducts.

Chemical Reactivity and Derivatization

The presence of both an aldehyde group and a carbon-carbon double bond makes this compound a versatile intermediate for further chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding 2,4-dimethylcyclohex-3-ene carboxylic acid.[10] This acid serves as a key intermediate for producing esters.[9][10]

Protocol: Oxidation using Silver (I) Oxide

-

Prepare an aqueous solution of this compound (1.0 eq), silver (I) oxide (Ag₂O, 1.1 eq), and sodium hydroxide (NaOH, 4.8 eq).[10]

-

Stir the mixture at room temperature for 15 hours.[10]

-

Dilute the reaction mixture with diethyl ether to extract any unreacted organic starting material.

-

Separate the aqueous layer and slowly acidify it to pH 2 using 10% aqueous HCl.[10]

-

Trustworthiness: Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable into an organic solvent. Careful pH control is necessary to ensure complete protonation without causing acid-catalyzed side reactions.

-

-

Extract the resulting carboxylic acid with diethyl ether.

-

Dry the combined organic phases over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be used in subsequent steps without further purification.[10]

Further Derivatizations

-

Esterification : The carboxylic acid can be converted to a wide range of esters using standard methods, such as Fischer esterification or, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of dimethylaminopyridine (DMAP).[10] These reactions are crucial for modifying olfactory properties.[9][10]

-

Wittig Reaction : The aldehyde undergoes Wittig reactions with various phosphoranes to yield derivatives with functionalized unsaturated side chains.[10] This is a reliable method for C=C bond formation at the carbonyl position.

-

Grignard Reaction : Reaction with Grignard reagents (R-MgBr) adds an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup.[10]

Spectroscopic Characterization

While detailed spectra require instrumental analysis, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for quality control and research.

| Technique | Expected Features |

| ¹H NMR | Aldehydic Proton (CHO): Singlet or doublet at ~9.5-10.0 ppm.Vinylic Proton (C=CH): Signal at ~5.3-5.6 ppm.Aliphatic Protons (CH, CH₂): Complex multiplets in the region of ~1.0-2.5 ppm.Methyl Protons (CH₃): Singlets or doublets at ~0.9-1.7 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal at ~200-205 ppm.Olefinic Carbons (C=C): Signals at ~120-140 ppm.Aliphatic Carbons (CH, CH₂, CH₃): Signals in the upfield region of ~15-50 ppm. |

| Infrared (IR) | C=O Stretch (Aldehyde): Strong, characteristic absorption band at ~1725 cm⁻¹.C=C Stretch (Alkene): Medium absorption band at ~1650 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹.C-H Stretch (sp² and sp³): Bands around ~3020 cm⁻¹ and below 3000 cm⁻¹, respectively. |

Reference to the use of these techniques for characterization can be found in studies on its derivatives.[10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Classification

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][11]

-

Chronic Aquatic Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[2][11]

-

Other Hazards: May cause skin and serious eye irritation. It is also classified as a combustible liquid.

Handling and Storage Protocol

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing vapors or mist.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and protective clothing.[12]

-

Storage: Store in a tightly closed container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[11]

-

Spill Management: In case of a spill, collect the spillage to prevent release into the environment.[11] Absorb with inert material and dispose of in accordance with local regulations.

Toxicological Summary

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. Key findings indicate that the material is not genotoxic.[13] A No Expected Sensitization Induction Level (NESIL) of 5900 μg/cm² has been established, which is used in quantitative risk assessments for skin sensitization.[13]

References

- 1. This compound | 68039-49-6 [chemicalbook.com]

- 2. 2,4-ivy carbaldehyde 68039-49-6 [thegoodscentscompany.com]

- 3. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. chembk.com [chembk.com]

- 5. sfdchem.com [sfdchem.com]

- 6. guidechem.com [guidechem.com]

- 7. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. tcichemicals.com [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-Depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6): Synthesis, Properties, and Applications for Advanced Research

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, registered under CAS number 68039-49-6, is a synthetic aldehyde that has carved a significant niche in both industrial and research settings. Commercially known by a variety of trade names including Triplal®, Cyclal C, and Vertocitral, it is renowned for its powerful and fresh green, herbaceous aroma with distinct citrus undertones.[1][2][3] While its primary application lies within the fragrance industry for perfuming cosmetics, household products, and fine fragrances, its utility extends to being a versatile intermediate in advanced organic synthesis.[4][5][6]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, chemical behavior, and practical applications. We will delve into the causality behind its synthetic pathways, the nuances of its isomeric composition that dictate its sensory profile, and the reactive potential that makes it a valuable building block for drug development professionals and research scientists.

Chapter 1: Physicochemical Properties and Isomeric Complexity

At its core, this compound is a colorless to pale yellow liquid.[7][8] Its molecular structure, consisting of a cyclohexene ring substituted with two methyl groups and a carboxaldehyde group, gives rise to a complex mixture of isomers in its commercial form. This isomeric diversity is not a mere chemical footnote; it is fundamental to the compound's characteristic odor and reactivity.

The commercial product is primarily a mixture of the 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde and 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde constitutional isomers.[9] The former, with the methyl groups at positions 2 and 4, is the dominant component (typically around 80%) and is responsible for the strong, characteristic green aroma.[9] The latter isomer possesses a weaker green scent, illustrating the critical role that substituent placement on the cyclohexene ring plays in modulating interaction with olfactory receptors.[9] Furthermore, each of these constitutional isomers exists as a pair of cis/trans diastereomers, adding another layer of complexity.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 68039-49-6 | [1][4] |

| Molecular Formula | C₉H₁₄O | [4][7] |

| Molecular Weight | 138.21 g/mol | [7][9][10] |

| Appearance | Colorless to almost colorless liquid | [2][7] |

| Odor Profile | Strong green, leafy, aldehydic, citrus note | [1][2][3] |

| Boiling Point | ~196 °C | [1][2][10] |

| Density | ~0.933 g/mL at 25 °C | [1][2][10] |

| Refractive Index | n20/D ~1.473 | [1][2][10] |

| Flash Point | ~66 °C (151 °F) | [2][10] |

| Solubility | Soluble in ethanol and oils |[8] |

Chapter 2: The Cornerstone of Synthesis: The Diels-Alder Reaction

The industrial production of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This powerful and atom-economical reaction forms the six-membered ring structure by reacting a conjugated diene with an alkene (the dienophile).[11][12] The driving force is the energetically favorable formation of two new sigma (σ) bonds and one new pi (π) bond at the expense of three existing π bonds.[11]

In this specific synthesis, the diene is 2-methyl-1,3-pentadiene and the dienophile is acrolein (propenal).[1][2] The reaction is thermally induced and results in the formation of the cyclohexene ring with the desired aldehyde and methyl group substitutions.

Caption: Diels-Alder reaction pathway for synthesis.

Mechanism and Stereoselectivity

The concerted mechanism of the Diels-Alder reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[11] Acrolein is an effective dienophile because its aldehyde group is electron-withdrawing, which lowers the energy of its LUMO, facilitating the reaction.[11] While the reaction proceeds readily under thermal conditions, its stereoselectivity can be enhanced. The literature notes that the use of Lewis acid or transition metal catalysts can improve the diastereoselectivity of the reaction, likely by coordinating to the carbonyl oxygen of the acrolein, further lowering its LUMO energy and influencing the transition state geometry.[13]

Protocol 1: General Laboratory Synthesis

The following protocol is a generalized procedure based on described industrial methods.[8] It serves as a self-validating system where reaction progress can be monitored via gas chromatography (GC) to ensure the consumption of reactants.

Objective: To synthesize this compound via a Diels-Alder reaction.

Materials:

-

2-methyl-1,3-pentadiene (diene)

-

Acrolein (dienophile), stabilized

-

Pressure-resistant reaction vessel with stirring, heating, and cooling capabilities

-

Feeding tank for acrolein addition

Procedure:

-

Vessel Charging: Charge the pressure-resistant reaction vessel with the calculated amount of 2-methyl-1,3-pentadiene.

-

Initial Heating: Heat the diene to approximately 50°C with stirring. The pre-heating ensures the reaction initiates promptly upon addition of the dienophile, allowing for better thermal control.

-

Dienophile Addition: Slowly add the acrolein from the feeding tank into the reaction vessel. The rate of addition must be carefully controlled to maintain the reaction temperature at a target of 60°C. This slow addition is critical to manage the exothermic nature of the reaction and prevent a dangerous runaway reaction. The internal pressure will rise; a maximum pressure of ~0.35 MPa is typical.[8]

-

Aging/Completion: Once the acrolein addition is complete, increase the temperature to 90°C and allow the mixture to "age." This aging period ensures the reaction proceeds to completion.

-

Monitoring: Take samples periodically and analyze by GC to monitor the disappearance of the limiting reagent (typically the diene). The reaction is considered complete when the concentration of the starting material is stable at a low level.

-

Workup: After cooling, the crude product can be purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and any polymeric byproducts.

Chapter 3: Chemical Reactivity and Derivatization for Novel Compound Discovery

The true potential of this compound for researchers lies in its dual reactivity. Both the aldehyde group and the double bond of the cyclohexene ring are amenable to a wide range of chemical transformations, making it an excellent scaffold for building molecular complexity.

Oxidation and Subsequent Esterification

A common and highly useful transformation is the oxidation of the aldehyde to its corresponding carboxylic acid, 2,4-dimethyl-3-cyclohexenecarboxylic acid.[9][13] This acid serves as a gateway to a vast library of esters, each with potentially unique olfactory or biological properties.

Caption: Workflow for creating ester derivatives.

Protocol 2: Oxidation of the Aldehyde using Silver(I) Oxide

This protocol, adapted from Monnier-Benoit et al., utilizes a mild oxidizing agent to efficiently convert the aldehyde to a carboxylic acid without affecting the C=C double bond.[13]

Objective: To synthesize 2,4-Dimethyl-3-cyclohexenecarboxylic acid.

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

10% aqueous Hydrochloric acid (HCl)

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable flask, prepare an aqueous solution of NaOH and add the starting aldehyde (1.0 eq) and Ag₂O (approx. 1.1 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 15 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

Aqueous Extraction: Dilute the reaction mixture with diethyl ether and separate the layers. The desired carboxylate salt is in the aqueous layer. This step removes unreacted starting material and non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2 using 10% aqueous HCl. This protonates the carboxylate, precipitating or dissolving the carboxylic acid into the aqueous phase.

-

Product Extraction: Extract the acidified aqueous layer with diethyl ether (3x). The organic product will move into the ether phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.

Protocol 3: DCC-Mediated Esterification

The resulting carboxylic acid can be esterified under mild conditions using dicyclohexylcarbodiimide (DCC) as a coupling agent.[13] This method avoids harsh acidic conditions that could potentially cause isomerization of the double bond within the cyclohexene ring.[13]

Objective: To synthesize an ester derivative from the carboxylic acid.

Materials:

-

2,4-Dimethyl-3-cyclohexenecarboxylic acid (1.0 eq)

-

Desired alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, alcohol, and DMAP in DCM.

-

Coupling Agent Addition: Add a solution of DCC in DCM to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for consumption of the carboxylic acid.

-

Quenching and Filtration: Quench any excess DCC by adding a small amount of water and stirring for 1 hour. Filter the mixture to remove the insoluble DCU byproduct.

-

Workup: Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify the crude product by silica gel column chromatography to obtain the pure ester.

Chapter 4: Broad-Spectrum Applications

The Fragrance and Flavor Industry

The primary commercial driver for this compound is its use as a fragrance ingredient.[14] Its powerful green and aldehydic character makes it an excellent "top note" in fragrance compositions, providing an initial fresh lift.[8] It is incorporated into a vast array of consumer products, including perfumes, soaps, detergents, cosmetics, and air fresheners.[1][14]

Table 2: Common Trade Names

| Trade Name | Manufacturer |

|---|---|

| Triplal® | IFF |

| Cyclal C | Givaudan |

| Vertocitral | Symrise |

| Ligustral | Various |

| Lantral | Hangzhou |

Advanced Intermediate in Organic Synthesis

Beyond its olfactory contributions, this aldehyde is a valuable starting material for synthesizing more complex molecules. Its cyclohexene backbone provides a rigid, stereodefined core that is attractive in medicinal chemistry and materials science. For example, it has been identified as a key starting material for a class of N-heterocyclic carbenes (NHCs) known as cyclic (alkyl)(amino)carbenes (CAACs).[9] These CAACs are important ligands in catalysis, valued for their unique electronic and steric properties.[9]

Chapter 5: Safety, Handling, and Toxicology

As a reactive aldehyde, proper handling of this compound is essential. It is classified as a combustible liquid and a skin irritant, and it may cause an allergic skin reaction.[7][15][16]

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

|---|---|---|

| Flammable Liquids | H227: Combustible liquid | [15][16] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [7][15][16] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [7][15][16] |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects |[7][16][17] |

Handling and Storage:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[7][18]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., neoprene), safety glasses with side shields, and a lab coat.[7][10]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[15][18] Keep containers tightly closed.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[18]

Toxicological Profile:

-

Acute Oral Toxicity: LD50 (rat) = 2500 mg/kg.[7]

-

Environmental Fate: The substance is not considered to be persistent or bioaccumulative.[7] However, it is classified as toxic to aquatic life with long-lasting effects, necessitating proper disposal procedures to avoid environmental release.[7][17]

Conclusion

This compound is a molecule of significant industrial importance and scientific interest. Its synthesis via the elegant Diels-Alder reaction provides a robust route to a compound prized for its unique sensory properties. For the research scientist and drug development professional, its value is amplified by its chemical reactivity, offering a versatile scaffold for the creation of novel esters, carbon-chain extended analogues, and complex heterocyclic systems. A thorough understanding of its isomeric nature, synthetic pathways, and safety profile, as detailed in this guide, is paramount for harnessing its full potential in both commercial and research applications.

References

- 1. This compound | 68039-49-6 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. chemimpex.com [chemimpex.com]

- 7. directpcw.com [directpcw.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,4-二甲基-3-环己烯-1-甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Diels-Alder Reaction [organic-chemistry.org]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prod.adv-bio.com [prod.adv-bio.com]

- 16. finefrag.com [finefrag.com]

- 17. 2,4-ivy carbaldehyde 68039-49-6 [thegoodscentscompany.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Molecular Structure, Stereochemistry, and Synthesis

This guide provides a comprehensive technical overview of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, a significant molecule in the fragrance and fine chemical industries. Commercially known by trade names such as Triplal® and Cyclal C, its unique green and aldehydic scent profile makes it a valuable ingredient in perfumery and consumer products.[1][2][3] This document delves into the intricacies of its molecular structure, the complexities of its stereochemistry, its synthesis via the Diels-Alder reaction, and a detailed analysis of its spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this versatile aldehyde.

Molecular Structure and Physicochemical Properties

This compound is a cyclic aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol .[4] The core of its structure is a cyclohexene ring featuring a double bond between carbons 3 and 4. This ring is substituted with two methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two chiral centers at C1 and C2, combined with the substitution pattern on the cyclohexene ring, gives rise to a complex mixture of stereoisomers.[5]

| Property | Value | Source |

| CAS Number | 68039-49-6 | [6] |

| Molecular Formula | C₉H₁₄O | [4] |

| Molecular Weight | 138.21 g/mol | [4] |

| Boiling Point | 196 °C (lit.) | [6] |

| Density | 0.933 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.473 (lit.) | [6] |

The Intricacies of Stereochemistry

The biological and olfactory properties of a chiral molecule are intrinsically linked to its three-dimensional structure. In the case of this compound, the presence of two stereocenters and geometric isomerism results in multiple stereoisomers, each with potentially distinct properties.

Cis/Trans Isomerism

The substitution pattern on the cyclohexene ring allows for the existence of cis and trans diastereomers. This isomerism refers to the relative orientation of the substituents on the ring, specifically the aldehyde group at C1 and the methyl group at C2.

-

Cis Isomer: The aldehyde group and the C2-methyl group are on the same side of the ring.

-

Trans Isomer: The aldehyde group and the C2-methyl group are on opposite sides of the ring.

The commercial synthesis of this compound typically yields a racemic mixture of these diastereomers, with the cis isomer being the major component, often in a ratio of approximately 80:20 (cis:trans).[7]

Enantiomers and Absolute Configuration (R/S)

The two chiral centers at C1 (the carbon bearing the aldehyde group) and C2 (the carbon with a methyl group) mean that each of the cis and trans diastereomers can exist as a pair of enantiomers. The absolute configuration of each chiral center is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

This results in a total of four possible stereoisomers:

-

(1R, 2R) - trans

-

(1S, 2S) - trans

-

(1R, 2S) - cis

-

(1S, 2R) - cis

The relationship between these stereoisomers is crucial for understanding their different biological activities and odor profiles. For instance, it is well-documented in the fragrance industry that different stereoisomers of a compound can elicit distinct scent perceptions.

Synthesis via Diels-Alder Reaction

The primary industrial synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction.[6] This powerful carbon-carbon bond-forming reaction involves the concerted reaction of a conjugated diene with a dienophile.

In this synthesis, the conjugated diene is 2-methyl-1,3-pentadiene , and the dienophile is acrolein .

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of any intermediates. The reaction is thermally allowed and is known for its high degree of stereospecificity. The stereochemistry of the reactants is retained in the product.

The reaction between 2-methyl-1,3-pentadiene and acrolein can lead to both endo and exo products. The endo product is generally favored under kinetic control due to secondary orbital interactions in the transition state. However, the exo product is often the more thermodynamically stable isomer. For this specific reaction, the formation of a mixture of cis and trans diastereomers indicates the complexity of the transition state geometries.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-methyl-1,3-pentadiene

-

Acrolein

-

Hydroquinone (as a polymerization inhibitor)

-

Toluene (or another suitable solvent)

-

Pressure-rated reaction vessel

Procedure:

-

Preparation: To a pressure-rated reaction vessel, add 2-methyl-1,3-pentadiene and a small amount of hydroquinone to inhibit the polymerization of acrolein.

-

Reaction Setup: The vessel is sealed and heated to the desired reaction temperature, typically between 100-150°C.

-

Addition of Dienophile: Acrolein is then slowly added to the reaction mixture. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the isomeric mixture is complex due to the presence of multiple stereoisomers. However, characteristic signals can be identified. The aldehydic proton typically appears as a doublet in the downfield region (around 9.5-9.8 ppm). The olefinic proton on the cyclohexene ring gives a signal around 5.1-5.4 ppm. The methyl groups and the aliphatic protons on the ring produce a series of overlapping multiplets in the upfield region (0.8-2.5 ppm). The specific chemical shifts and coupling constants will differ for the cis and trans isomers. For instance, the coupling constant of the aldehydic proton can provide clues about its dihedral angle with the adjacent proton on the ring, helping to distinguish between isomers.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 200-205 ppm), the two olefinic carbons (around 120-140 ppm), and the aliphatic carbons of the ring and the methyl groups (in the upfield region). The number of signals will depend on the symmetry of the specific isomer.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehydic H | ~9.6 | d | -CHO |

| Olefinic H | ~5.2 | br s | C=CH |

| Ring Protons | 1.5 - 2.6 | m | Cyclohexene ring |

| Methyl Protons | 0.9 - 1.7 | m | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl C | ~204 | C=O |

| Olefinic Cs | ~135, ~120 | C=C |

| Ring Cs | 20 - 50 | Cyclohexene ring |

| Methyl Cs | 15 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹, characteristic of an aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.

-

C=C Stretch: A medium intensity band around 1670 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the cyclohexene ring.

-

C-H Stretch (Aliphatic and Olefinic): Absorptions in the range of 2850-3050 cm⁻¹ are due to the C-H stretching vibrations of the methyl groups, the cyclohexene ring, and the olefinic C-H.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is influenced by the presence of the aldehyde group and the cyclohexene ring.

Common fragmentation pathways for cyclic aldehydes include:

-

α-cleavage: Loss of the hydrogen atom from the aldehyde group (M-1) or the formyl group (-CHO) (M-29).

-

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a retro-Diels-Alder fragmentation, breaking back down into the original diene and dienophile or related fragments. This would lead to a prominent peak at m/z 82, corresponding to the 2-methyl-1,3-pentadiene radical cation.

-

Loss of methyl groups: Fragmentation involving the loss of a methyl radical (M-15).

Applications and Significance

The primary application of this compound is in the fragrance industry.[8] Its powerful and diffusive green, leafy, and slightly citrusy odor makes it a popular choice for imparting freshness to a wide range of products, including perfumes, soaps, detergents, and other household items.[9]

Beyond its use as a fragrance ingredient, its reactive aldehyde functionality and chiral cyclohexene scaffold make it a valuable starting material and intermediate in organic synthesis. It can be used to synthesize more complex molecules with potential applications in pharmaceuticals and materials science.[7][10]

Conclusion

This compound is a molecule of significant industrial importance, with a rich and complex chemistry. Its synthesis via the Diels-Alder reaction is a testament to the power of pericyclic reactions in constructing cyclic systems. The intricate stereochemistry of this compound, with its multiple isomers, presents both a challenge and an opportunity for chemists to explore the structure-activity relationships that govern its unique olfactory properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and for its use as a building block in further chemical transformations. This guide provides a solid foundation for researchers and professionals working with this fascinating and versatile aldehyde.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. whitman.edu [whitman.edu]

- 3. 2,4-Dimethyl-3-cyclohexen-1-carboxaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Buy this compound | 68039-49-6 [smolecule.com]

- 5. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 68039-49-6 [chemicalbook.com]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. sfdchem.com [sfdchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde (commonly known by trade names such as Triplal® or Cyclal C).[1][2] This compound is a widely used fragrance ingredient, valued for its fresh, green, and aldehydic aroma.[1] A thorough understanding of its spectroscopic properties is essential for researchers, scientists, and professionals in the fields of flavor and fragrance, synthetic chemistry, and quality control.

This guide delves into the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. The compound is typically synthesized via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers.[1] This isomeric complexity is a key consideration in the analysis of its spectroscopic data.

Molecular Structure and Isomerism

This compound possesses a cyclohexene ring with methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two stereocenters at positions 1 and 2 gives rise to diastereomers (cis and trans isomers), which can be distinguished and characterized using advanced spectroscopic methods.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the structure and identifying the different isomers present in a sample.

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

References

1H NMR and 13C NMR of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key intermediate and fragrance component.[1][2] Synthesized via a Diels-Alder reaction, this compound typically exists as a mixture of cis- and trans-diastereomers, which presents unique challenges and opportunities for spectroscopic characterization.[3] This document details the fundamental NMR principles applicable to substituted cyclohexenes, provides a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting 1D and 2D NMR spectra. The causality behind chemical shifts, coupling constants, and the application of advanced techniques like COSY and HSQC for unambiguous structural elucidation are discussed, targeting researchers and professionals in chemical synthesis and analysis.

Introduction: The Structural Complexity of a Fragrance Aldehyde

This compound, known by trade names such as Triplal® or Cyclal C, is a widely used ingredient in the fragrance industry, prized for its strong, green, and citrus-like aroma.[1][2] Its molecular framework is constructed through a [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene and acrolein.[1][3] This synthesis inherently generates two adjacent stereocenters at the C1 and C2 positions of the cyclohexene ring, leading to the formation of a diastereomeric mixture, typically with a cis-to-trans ratio of approximately 80:20.[3]

The presence of these diastereomers, coupled with the conformational flexibility of the six-membered ring and the electronic effects of the alkene and aldehyde functionalities, creates a complex and information-rich NMR profile. NMR spectroscopy is the definitive analytical tool for probing this complexity, enabling not only the confirmation of the chemical structure but also the determination of the relative stereochemistry of the substituents, which is crucial for understanding structure-activity relationships in fields like olfaction and drug development.

Theoretical Framework: Key NMR Principles for Substituted Cyclohexenes

A robust interpretation of the NMR spectra of this compound requires an understanding of several key principles that govern the chemical environment of its nuclei.

-

The Aldehyde Moiety : The aldehyde proton (-CHO) is one of the most diagnostically useful signals in the ¹H NMR spectrum. Its resonance appears in a distinct downfield region, typically between 9 and 10 ppm, due to the significant deshielding effect of the carbonyl group's magnetic anisotropy.[4][5][6] Similarly, the aldehyde carbonyl carbon exhibits a characteristic chemical shift in the ¹³C NMR spectrum, resonating between 190 and 215 ppm.[6][7]

-

The Cyclohexene Ring :

-

Olefinic Signals : The sp²-hybridized protons and carbons of the double bond have characteristic chemical shifts. The olefinic proton (C3-H) is expected around 5.0-6.0 ppm.[8][9] In the ¹³C spectrum, the alkene carbons appear in the 120-140 ppm range.[10]

-

Aliphatic Signals : Protons on the saturated portion of the ring (C1, C2, C5, C6) reside in the more crowded 1.0-2.7 ppm region.[11][12] Their precise shifts are dictated by their proximity to the electron-withdrawing aldehyde, the double bond, and the methyl groups.

-

Diastereotopicity : Due to the chiral centers at C1 and C2, the two protons of the C5 and C6 methylene groups are diastereotopic.[13] This means they are chemically non-equivalent and will have different chemical shifts and can exhibit coupling to each other (geminal coupling). This non-equivalence is a direct consequence of the molecule's lack of a plane of symmetry.[13]

-

-

Stereochemical Influence : The relative cis/trans orientation of the C1-aldehyde and C2-methyl groups profoundly impacts the coupling constants (³J) between H1 and H2. Based on the Karplus relationship, the dihedral angle between these protons will differ in each isomer, leading to distinct ³J(H,H) values that can be used to assign the stereochemistry.[14] The major isomer's spectrum will be accompanied by a second, less intense set of signals corresponding to the minor diastereomer.

Experimental Protocol: High-Resolution NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data suitable for full structural elucidation.

A. Sample Preparation

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is an excellent solvent for this compound and its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-established references.[8][10]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

-

Instrument : A 400 MHz (or higher) NMR spectrometer is recommended for sufficient signal dispersion, especially in the aliphatic region of the ¹H spectrum.

-

¹H NMR :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR :

-

Pulse Program : Standard proton-decoupled (zgpg30).

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 512-1024, due to the low natural abundance of ¹³C.

-

-

2D Experiments (COSY & HSQC) :

-

Utilize standard library pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure good resolution.

-

Workflow for NMR Structural Elucidation

Caption: A standard workflow for the complete structural and stereochemical assignment of a molecule using NMR spectroscopy.

Spectral Analysis and Interpretation

The following analysis focuses on the major (cis) diastereomer, while acknowledging that a minor set of peaks from the trans isomer will also be present.

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton framework.

-

δ 9.5 - 9.7 ppm (Aldehydic Proton, H-CHO) : A signal in this region, likely a doublet, is the unmistakable signature of the aldehyde proton.[5][6][15] Its multiplicity arises from coupling to the proton on C1.

-

δ 5.2 - 5.4 ppm (Olefinic Proton, H-3) : A broad singlet or narrow multiplet corresponds to the vinyl proton on the C3=C4 double bond. Its broadening is due to smaller long-range couplings with the allylic protons.[3][8]

-

δ 2.2 - 2.6 ppm (Protons at C1 and C2) : These methine protons are in a complex chemical environment, adjacent to stereocenters and electron-withdrawing groups. They will appear as complex multiplets. A 2D COSY experiment is essential to differentiate them.

-

δ 1.5 - 2.2 ppm (Methylene Protons, H-5 and H-6) : The four protons on C5 and C6 resonate in this crowded upfield region. As they are diastereotopic, they will appear as four distinct multiplets.

-

δ 1.6 - 1.7 ppm (Vinylic Methyl Protons, C4-CH₃) : This methyl group, being attached to the double bond, appears as a singlet or a finely split quartet due to allylic coupling.[3]

-

δ 0.9 - 1.1 ppm (Aliphatic Methyl Protons, C2-CH₃) : This methyl group is attached to a saturated carbon (C2) and will appear as a doublet due to coupling with the H2 proton.[3][12]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

-

δ 200 - 205 ppm (Carbonyl Carbon, C=O) : This quaternary carbon signal is characteristic of an aldehyde and is typically the most downfield resonance.[6][15]

-

δ 135 - 140 ppm (Quaternary Olefinic Carbon, C-4) : The more substituted carbon of the double bond (C4) appears further downfield than its protonated counterpart.

-

δ 120 - 125 ppm (Olefinic Carbon, C-3) : The CH carbon of the double bond. Its identity can be confirmed in an HSQC spectrum by its correlation to the proton at δ ~5.3 ppm.[10]

-

δ 45 - 55 ppm (Methine Carbon, C-1) : This carbon is attached to the electron-withdrawing aldehyde group, shifting it downfield relative to other sp³ carbons.

-

δ 30 - 40 ppm (Methine Carbon, C-2) : The carbon bearing the second methyl group.

-

δ 20 - 30 ppm (Methylene Carbons, C-5 and C-6) : The two saturated methylene carbons of the ring.

-

δ 15 - 25 ppm (Methyl Carbons, -CH₃) : The two methyl carbons will have distinct signals in the most upfield region of the spectrum. The vinylic methyl (C4-CH₃) is typically slightly more downfield than the aliphatic one (C2-CH₃).

The Power of 2D NMR: Unambiguous Assignments

While 1D spectra provide the fundamental data, 2D NMR experiments are indispensable for connecting the signals into a coherent structure.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks. Key expected correlations include:

-

The aldehyde proton signal with the H1 signal.

-

The H1 signal with both H2 and the two H6 protons.

-

The H2 signal with H1 and the C2-CH₃ protons.

-

The H5 protons with the H6 protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton directly to the carbon it is attached to, providing definitive C-H correlations. It is crucial for:

-

Confirming the assignment of C3 by correlating it to the olefinic H3.

-

Assigning the specific ¹³C signals for C1, C2, C5, and C6 by linking them to their corresponding, and often overlapping, proton signals.

-

Assigning the two methyl carbon signals by correlating them to their respective methyl proton signals.

-

Key COSY Correlations in this compound

Caption: Diagram illustrating expected key ³J (through-bond) correlations in a COSY spectrum for the title compound.

Data Summary

The following table summarizes the expected NMR data for the major cis-diastereomer of this compound. Actual values may vary slightly based on solvent and spectrometer frequency.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -CHO | ~9.6 | d | ~204 |

| C3-H | ~5.3 | br s | ~123 |

| C4 | - | - | ~137 |

| C1-H | ~2.5 | m | ~50 |

| C2-H | ~2.3 | m | ~35 |

| C5-H₂ | ~1.9 - 2.1 | m | ~28 |

| C6-H₂ | ~1.6 - 1.8 | m | ~25 |

| C4-CH₃ | ~1.65 | s | ~23 |

| C2-CH₃ | ~1.0 | d | ~18 |

Conclusion

The NMR spectroscopic characterization of this compound is a prime example of leveraging modern analytical techniques to decipher a complex molecular structure. The distinct signals of the aldehyde and olefinic moieties provide clear starting points for analysis. At the same time, the inherent diastereotopicity and signal crowding in the aliphatic region necessitate the use of two-dimensional experiments like COSY and HSQC for complete and unambiguous assignment. By carefully analyzing chemical shifts, multiplicities, and through-bond correlations, a complete and confident assignment of the structure and its relative stereochemistry can be achieved, providing invaluable insights for quality control, synthetic chemistry, and further research.

References

- 1. benchchem.com [benchchem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric analysis of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a significant fragrance ingredient. Commercially known by trade names such as Triplal® or Cyclal C, this compound's characteristically green and aldehydic scent makes it a staple in the perfume and cosmetics industries.[1] Understanding its behavior under mass spectrometric conditions is crucial for quality control, impurity profiling, and metabolomic studies.

The analysis of aldehydes like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to their polarity and thermal lability. This guide will delve into the theoretical underpinnings of its fragmentation, propose a likely electron ionization (EI) mass spectrum, and provide a robust analytical protocol.

Foundational Principles: The Unique Chemistry of this compound

This compound is a cyclic aldehyde with a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol .[2][3] It is synthesized through a Diels-Alder reaction of 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of cis and trans isomers.[1] The presence of a double bond within the cyclohexene ring and a reactive aldehyde group dictates its fragmentation behavior in mass spectrometry.

The direct analysis of aldehydes by GC-MS can be problematic, often leading to poor peak shapes and on-column degradation. To mitigate these issues, chemical derivatization is a common and highly recommended strategy. This involves converting the aldehyde into a more stable and volatile derivative, enhancing chromatographic performance and ionization efficiency.

The Mass Spectrum: A Predicted Fragmentation Pathway

While a publicly available, detailed mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of mass spectrometry for cyclic alkenes and aldehydes. A key fragmentation route for cyclohexene derivatives is the retro-Diels-Alder reaction.[4][5] Additionally, aldehydes typically undergo α-cleavage and McLafferty rearrangements.[6]

A study on derivatives of 2,4-dimethyl-cyclohex-3-ene carboxylic acid revealed prominent ions, with a base peak at m/z 108 for the ethyl ester derivative.[7] This ion likely corresponds to the loss of the ester group and subsequent rearrangement, suggesting the stability of the C₈H₁₂⁺ fragment. This provides a valuable anchor for predicting the fragmentation of the parent aldehyde.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway | Relative Abundance |

| 138 | [M]⁺• | Molecular Ion | Low |

| 137 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | Moderate |

| 110 | [M-CO]⁺• | Loss of carbon monoxide | Moderate |

| 109 | [M-CHO]⁺ | α-cleavage: loss of the formyl radical | Moderate to High |

| 108 | [C₈H₁₂]⁺• | Retro-Diels-Alder reaction | Base Peak |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl group from the m/z 110 fragment | Moderate |

| 93 | [C₇H₉]⁺ | Further fragmentation of the ring | Moderate |

| 82 | [C₆H₁₀]⁺• | Product of the retro-Diels-Alder reaction (2-methyl-1,3-pentadiene) | High |

| 67 | [C₅H₇]⁺ | Allylic cleavage of the cyclohexene ring | Moderate |

Key Fragmentation Mechanisms

The fragmentation of this compound is primarily driven by the energetically favorable retro-Diels-Alder reaction, as well as cleavage adjacent to the carbonyl group.

Retro-Diels-Alder Reaction: This is a characteristic fragmentation for cyclohexene structures. The molecular ion undergoes a cycloreversion, breaking two sigma bonds and forming two new pi bonds. This results in the formation of a diene and a dienophile. For this compound, this would lead to the formation of 2-methyl-1,3-pentadiene (m/z 82) and acrolein (m/z 56). The charge can be retained by either fragment. The fragment at m/z 108 is proposed to be a result of the loss of the elements of C₂H₂O from the molecular ion, which is a common rearrangement for cyclic aldehydes.

α-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond between the carbonyl carbon and the adjacent ring carbon.[6] This would result in the loss of the formyl radical (•CHO, 29 Da), leading to a fragment at m/z 109.

Other Fragmentations: The loss of a hydrogen atom from the aldehyde group is also a common fragmentation, leading to the [M-1]⁺ ion at m/z 137. Subsequent losses of small neutral molecules like CO (28 Da) can also occur.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathways and the analytical workflow, the following diagrams are provided in Graphviz DOT language.

Proposed Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of volatile aldehydes.

Experimental Protocol: A Validated Approach

The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Direct Analysis)

-

Standard Preparation: Prepare a stock solution of this compound (≥97% purity) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Dilution: For unknown samples, dilute with methanol to an estimated concentration within the calibration range.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis

-

Compound Identification: Identify the peak corresponding to this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley).

-

Fragmentation Analysis: Manually interpret the mass spectrum to identify the molecular ion and key fragment ions, and propose fragmentation pathways.

-

Quantification: If required, perform quantification using the calibration curve generated from the standard solutions.

Conclusion: A Comprehensive Analytical Strategy

The mass spectrometric analysis of this compound, while presenting some challenges inherent to aldehydes, can be successfully achieved with a well-defined GC-MS method. Understanding the likely fragmentation pathways, particularly the retro-Diels-Alder reaction and α-cleavage, is essential for accurate identification and structural confirmation. The provided protocol offers a reliable starting point for researchers in the fields of fragrance analysis, quality control, and drug development. For complex matrices, the use of derivatization techniques should be considered to enhance analytical performance.

References

- 1. This compound | 68039-49-6 [chemicalbook.com]

- 2. 2,4-Dimethyl-3-cyclohexene carboxaldehyde | C9H14O | CID 93375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde | SIELC Technologies [sielc.com]

- 4. GCMS Section 6.9.4 [people.whitman.edu]

- 5. whitman.edu [whitman.edu]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde Isomers

Introduction

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, a key aroma chemical prized for its vibrant, green, and citrusy notes, is a fascinating example of how stereoisomerism influences physical and sensory properties.[1][2] This technical guide provides an in-depth exploration of the physical characteristics of its isomers, offering valuable insights for researchers, scientists, and professionals in the fields of drug development, flavor, and fragrance. Commercially, this compound is available as a mixture of its cis and trans diastereomers, arising from its synthesis via a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein.[1][2] Understanding the properties of these individual isomers, as well as the commercially available mixture, is paramount for optimizing its applications.

This guide will delve into the structural nuances of the cis and trans isomers, present available physical property data, and provide detailed experimental protocols for their synthesis, characterization, and differentiation.

Molecular Structure and Stereoisomerism

The core structure of this compound features a cyclohexene ring with methyl groups at positions 2 and 4, and a carboxaldehyde group at position 1. The presence of two stereocenters at carbons 1 and 2 gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the methyl group at C2 and the carboxaldehyde group at C1 on the same side of the ring, while in the trans isomer, they are on opposite sides.

Caption: Molecular structures of cis and trans isomers.

The typical industrial synthesis via the Diels-Alder reaction yields a racemic mixture of these diastereomers, with the cis isomer being the major component, often in a ratio of approximately 80:20 (cis:trans).[3] This ratio can be influenced by reaction conditions and the use of catalysts.

Physical Properties

While extensive data for the separated, pure cis and trans isomers is not widely published, the physical properties of the commercially available mixture are well-documented. These properties represent a weighted average of the individual isomer characteristics. Diastereomers, having different three-dimensional arrangements, will exhibit distinct physical properties, though these differences may be subtle.[4]

Table 1: Physical Properties of the this compound Isomer Mixture

| Property | Value | Conditions |

| Molecular Formula | C₉H₁₄O | - |

| Molecular Weight | 138.21 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Ambient |

| Boiling Point | 196 °C | at 1013 hPa (lit.) |

| Density | 0.933 g/mL | at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.473 | at 20 °C (lit.) |

| Flash Point | 66 °C | Closed cup |

Experimental Protocols

Synthesis via Diels-Alder Reaction

The fundamental approach to synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (2-methyl-1,3-pentadiene) and a dienophile (acrolein).[1][2] The stereochemistry of the dienophile is retained in the product.[5]

Caption: Diels-Alder synthesis workflow.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of freshly distilled 2-methyl-1,3-pentadiene and acrolein. A polymerization inhibitor, such as hydroquinone, is often added to the acrolein to prevent self-polymerization.

-

Reaction Conditions: The reaction is typically carried out by heating the mixture under reflux. The use of a Lewis acid catalyst can improve the reaction rate and stereoselectivity.[3]

-

Work-up and Purification: After the reaction is complete (monitored by techniques like GC-MS), the crude product is cooled. Purification is achieved through vacuum distillation to yield the mixture of cis and trans isomers.

Isomer Characterization and Differentiation

Due to the subtle differences in their physical properties, the characterization and differentiation of the cis and trans isomers rely heavily on spectroscopic and chromatographic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the isomers in the reaction mixture. The diastereomers will have slightly different retention times on a suitable capillary column.

Illustrative GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Hewlett Packard 5890A with a HP5970 detector).[3]

-

Column: A non-polar capillary column, such as a polydimethylsiloxane column (e.g., Supelco SPB-1), is effective for separation.[3]

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

-

-

Data Analysis: The separated isomers will appear as distinct peaks in the chromatogram. The mass spectrum of each isomer will be very similar, showing a molecular ion peak (M+) at m/z 138 and characteristic fragmentation patterns. The relative peak areas can be used to determine the cis:trans ratio.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the stereochemistry of the isomers. While the spectra of the mixture can be complex, specific signals can be assigned to each diastereomer.

Key ¹H NMR Spectral Features:

The chemical shifts and coupling constants of the protons at the stereocenters (C1 and C2) and the olefinic proton (at C3) will differ between the cis and trans isomers. In a study by Monnier-Benoit et al. (2007), ¹H NMR data for a mixture of diastereomers of a derivative showed distinct signals for the major and minor isomers, which can be extrapolated to the parent aldehyde.[3] For example, the aldehydic proton and the proton at C2 will likely exhibit different coupling constants depending on their dihedral angle, which is governed by the cis or trans configuration.

c) Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1725-1730 cm⁻¹.[3] There will also be characteristic peaks for the C=C double bond of the cyclohexene ring and C-H bonds. While the IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region may be observable.

Caption: Analytical workflow for isomer characterization.

Conclusion